molecular formula C18H21N3O4 B10968685 N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide

N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide

Cat. No.: B10968685
M. Wt: 343.4 g/mol
InChI Key: OMYIABCHZNTHEE-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups, a nitrophenoxy group, and a butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 4,6-dimethylpyridine, is synthesized through a series of reactions involving methylation and cyclization.

    Nitration of Phenol: 4-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with 2-bromobutane in the presence of a base such as potassium carbonate to form 2-(4-methyl-2-nitrophenoxy)butane.

    Amidation: Finally, the pyridine derivative is coupled with the nitrophenoxybutane through an amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding amine.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2-(4-methyl-2-aminophenoxy)butanamide.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide
  • N-(4,6-dimethylpyridin-2-yl)-2-(4-chloro-2-nitrophenoxy)butanamide
  • N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-aminophenoxy)butanamide

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide is unique due to the specific substitution pattern on the pyridine ring and the presence of both nitro and butanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-(4-methyl-2-nitrophenoxy)butanamide

InChI

InChI=1S/C18H21N3O4/c1-5-15(18(22)20-17-10-12(3)8-13(4)19-17)25-16-7-6-11(2)9-14(16)21(23)24/h6-10,15H,5H2,1-4H3,(H,19,20,22)

InChI Key

OMYIABCHZNTHEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=N1)C)C)OC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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